molecular formula C13H10N2O B1295518 3-aminoacridin-9(10H)-one CAS No. 50433-64-2

3-aminoacridin-9(10H)-one

Cat. No.: B1295518
CAS No.: 50433-64-2
M. Wt: 210.23 g/mol
InChI Key: BTHAAMLEAPQIGA-UHFFFAOYSA-N
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Description

3-aminoacridin-9(10H)-one is a heterocyclic aromatic compound with the molecular formula C13H10N2O It is a derivative of acridine, featuring an amino group at the 3-position and a keto group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoacridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis often begins with acridine or its derivatives.

    Nitration: Acridine is nitrated to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Oxidation: The resulting 3-aminoacridine is oxidized to form the keto group at the 9-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-aminoacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitrosoacridinone or nitroacridinone.

    Reduction: 3-amino-9-hydroxyacridine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

3-aminoacridin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its ability to intercalate with DNA, making it a candidate for anticancer drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-aminoacridin-9(10H)-one involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between base pairs, which can lead to cell death in rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, lacking the amino and keto groups.

    3-nitroacridin-9(10H)-one: Similar structure but with a nitro group instead of an amino group.

    9-aminoacridine: Lacks the keto group at the 9-position.

Uniqueness

3-aminoacridin-9(10H)-one is unique due to the presence of both an amino group at the 3-position and a keto group at the 9-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAAMLEAPQIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198470
Record name 9(10H)-Acridinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50433-64-2
Record name 9(10H)-Acridinone, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(10H)-Acridinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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